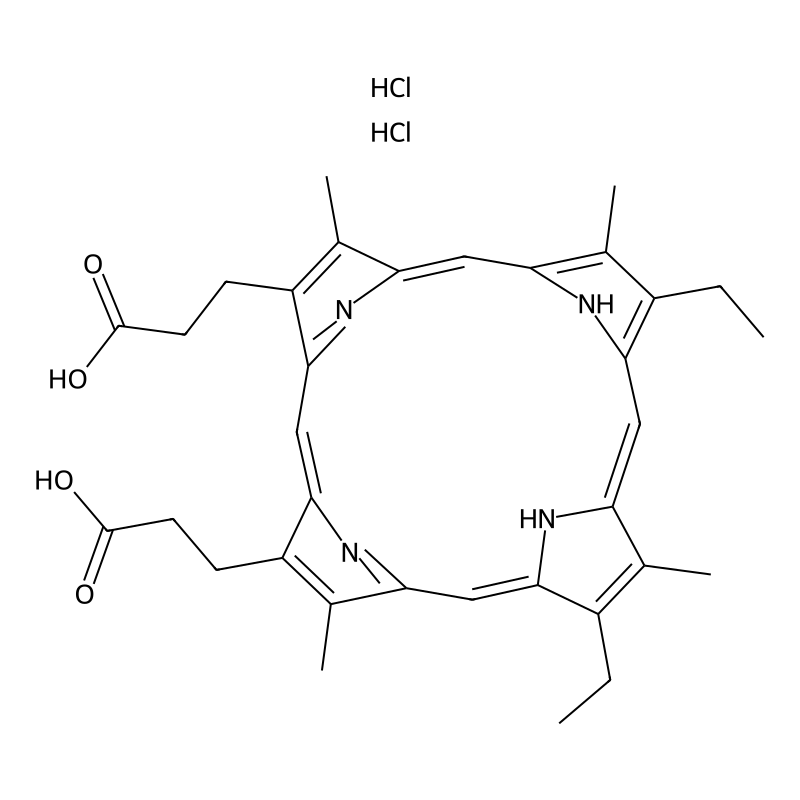Mesoporphyrin IX dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Photosensitizer
MposX dihydrochloride has the ability to absorb light and transfer the absorbed energy to other molecules. This property makes it a potential photosensitizer in Photodynamic Therapy (PDT) []. PDT is a treatment modality that utilizes light to activate a photosensitizer and generate reactive oxygen species (ROS) that can damage and kill targeted cells [].
Studies have explored the use of MposX dihydrochloride in PDT for various applications, including cancer treatment [, ]. However, further research is needed to determine its efficacy and safety compared to existing photosensitizers used in PDT.
Dye-sensitized solar cells (DSSCs)
MposX dihydrochloride has been explored as a potential dye in DSSCs, which are devices that convert sunlight into electricity. The research suggests that MposX dihydrochloride can be used to construct efficient DSSCs due to its light-absorbing properties and ability to transfer electrons [].
Mesoporphyrin IX dihydrochloride is a synthetic compound belonging to the class of porphyrins, specifically derived from protoporphyrin IX through the formal hydrogenation of its vinyl groups. The chemical formula for Mesoporphyrin IX dihydrochloride is , and it has a molecular weight of approximately 639.61 g/mol . This compound is notable for its stability and unique structural features, which make it suitable for various applications in biological and material sciences.
The biological activity of Mesoporphyrin IX dihydrochloride is significant in various contexts, primarily due to its role as a photosensitizer. It has been studied for its potential in treating certain types of cancer through photodynamic therapy, where it selectively accumulates in tumor tissues and generates cytotoxic species upon light activation . Furthermore, it has shown potential as an inhibitor of heme oxygenases, enzymes involved in heme degradation, which can have implications in managing oxidative stress and inflammation within cells .
Mesoporphyrin IX dihydrochloride can be synthesized through several methods:
- Hydrogenation of Protoporphyrin IX: The most common method involves the hydrogenation of protoporphyrin IX, where the vinyl groups are reduced to form Mesoporphyrin IX.
- Chemical Modification: Various chemical modifications can be performed on existing porphyrins to yield Mesoporphyrin derivatives.
- Metal Coordination: The synthesis may also involve coordination with metals to create specific metallated forms of Mesoporphyrin IX .
These methods allow for the production of high-purity Mesoporphyrin IX dihydrochloride suitable for research and industrial applications.
Mesoporphyrin IX dihydrochloride has diverse applications across several fields:
- Photodynamic Therapy: Utilized as a photosensitizer for cancer treatment.
- Dye-Sensitized Solar Cells: Acts as a reactant in constructing efficient solar cells due to its light-absorbing properties .
- Biological Research: Used as a tool for studying heme metabolism and oxidative stress responses in cells .
- Catalysis: Employed in various catalytic processes due to its ability to coordinate with metal ions and facilitate reactions .
Interaction studies involving Mesoporphyrin IX dihydrochloride have primarily focused on its binding properties with metal ions and other biomolecules. Research indicates that it can effectively bind to various transition metals, influencing its reactivity and biological activity. Additionally, studies have shown that Mesoporphyrin IX can interact with cellular components, affecting pathways related to oxidative stress and apoptosis .
Several compounds share structural similarities with Mesoporphyrin IX dihydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Protoporphyrin IX | Contains vinyl groups | More reactive; used as a substrate for heme synthesis |
| Zinc Protoporphyrin IX | Metallated form | Potent inhibitor of heme oxygenase |
| Copper Protoporphyrin IX | Contains copper | Used as a negative control in inhibition studies |
| Magnesium Protoporphyrin IX | Contains magnesium | First intermediate in chlorophyll biosynthesis |
Mesoporphyrin IX dihydrochloride stands out due to its enhanced stability compared to protoporphyrin derivatives and its specific applications in solar energy conversion and photodynamic therapy .








